Alpha-ketoisocaproic acid-13C2 (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-ketoisocaproic acid-13C2 (sodium) is a stable isotope-labeled compound. It is the sodium salt of alpha-ketoisocaproic acid, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in metabolic studies and drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-ketoisocaproic acid-13C2 (sodium) involves the incorporation of carbon-13 isotopes into the alpha-ketoisocaproic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions typically involve controlled environments to ensure the stability and purity of the labeled compound .

Industrial Production Methods

Industrial production of alpha-ketoisocaproic acid-13C2 (sodium) involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification to achieve high purity levels, often exceeding 98%. The compound is then converted to its sodium salt form for stability and ease of use in research applications .

Chemical Reactions Analysis

Types of Reactions

Alpha-ketoisocaproic acid-13C2 (sodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of alpha-ketoisocaproic acid, such as alcohols, acids, and substituted compounds. These products are often used in further research and development processes .

Scientific Research Applications

Metabolic Research

Alpha-ketoisocaproic acid-13C2 (sodium) is primarily used in metabolic research to study the catabolism of branched-chain amino acids. The presence of carbon-13 isotopes allows researchers to trace metabolic pathways with high precision using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This compound is particularly useful in:

- Tracer Studies : It serves as a tracer in metabolic studies, helping to elucidate the metabolic fates of branched-chain amino acids in different biological systems.

- Pathway Analysis : It aids in understanding the biochemical pathways involved in energy metabolism and amino acid homeostasis, particularly in muscle and brain tissues.

Cancer Research

Recent studies have demonstrated the potential of alpha-ketoisocaproic acid-13C2 (sodium) in cancer research. For instance:

- Tumor Metabolism Assessment : A preclinical study showed that this compound could be utilized to assess molecular signatures of tumors through hyperpolarized magnetic resonance spectroscopy. The metabolism of alpha-ketoisocaproic acid is catalyzed by branched-chain amino acid transferase, which is often upregulated in tumors . This upregulation correlates with tumor aggressiveness and metastasis, making it a potential biomarker for cancer progression.

- Differential Metabolic Signatures : The compound has been shown to produce distinct metabolic signatures in different tumor types, indicating varying fluxes through the branched-chain amino acid metabolic pathway. For example, murine lymphoma tumors exhibited significantly higher hyperpolarized carbon-13 leucine signals compared to surrounding healthy tissues, while other tumor types did not show this enhancement .

Neurodegenerative Disease Studies

Alterations in levels of alpha-ketoisocaproic acid have been linked to various pathological conditions, including neurodegenerative diseases. Research indicates that:

- Metabolic Disorders : Changes in the metabolism of branched-chain amino acids can be associated with diseases such as Alzheimer's and Parkinson's disease, where energy metabolism is disrupted. The use of alpha-ketoisocaproic acid-13C2 (sodium) allows for detailed investigation into these metabolic disturbances.

Methodological Advances

The applications of alpha-ketoisocaproic acid-13C2 (sodium) extend beyond direct biological studies into methodological advancements:

- Metabolic Flux Analysis : The compound plays a significant role in 13C-metabolic flux analysis, which is increasingly recognized as a key method for determining fluxes through metabolic networks. This technique allows researchers to quantify how metabolites are utilized within cells under various conditions, enhancing our understanding of cellular metabolism .

- Dynamic Systems Analysis : New approaches such as non-stationary 13C-flux ratio analysis enable researchers to estimate local fluxes from ultra-short labeling experiments without requiring long-term steady-state conditions . This flexibility makes it easier to study dynamic biological systems.

Summary Table of Applications

| Application Area | Key Uses |

|---|---|

| Metabolic Research | Tracer studies, pathway analysis |

| Cancer Research | Tumor metabolism assessment, differential metabolic signatures |

| Neurodegenerative Diseases | Investigating metabolic disturbances related to diseases like Alzheimer's and Parkinson's |

| Methodological Advances | 13C-metabolic flux analysis, dynamic systems analysis |

Mechanism of Action

The mechanism of action of alpha-ketoisocaproic acid-13C2 (sodium) involves its role as a metabolic intermediate. It participates in various biochemical pathways, acting as a substrate for enzymes involved in amino acid metabolism. The labeled carbon atoms allow researchers to trace the compound’s path through metabolic processes, providing insights into its effects and interactions .

Comparison with Similar Compounds

Similar Compounds

- Alpha-ketoisocaproic acid

- Alpha-ketoisovaleric acid

- Alpha-ketoisoleucine

- Phenylpyruvic acid

Uniqueness

Alpha-ketoisocaproic acid-13C2 (sodium) is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds that do not have labeled isotopes .

Biological Activity

Alpha-ketoisocaproic acid-13C2 (sodium), also known as sodium α-ketoisocaproate (KIC), is a stable isotope-labeled compound that plays a significant role in the metabolism of branched-chain amino acids (BCAAs), particularly leucine. This compound has garnered attention in various fields, including cancer research, metabolic studies, and nutritional science, due to its unique biological activities and potential therapeutic applications.

Overview of Alpha-Ketoisocaproic Acid-13C2

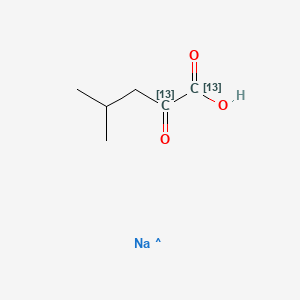

- Chemical Structure : CH3 2CHCH2C O COONa

- Molecular Weight : 154.11 g/mol

- Purity : Typically around 98% for research-grade products .

Biological Activity and Mechanisms

Alpha-ketoisocaproic acid serves as a key intermediate in the catabolism of leucine. Its biological activity is primarily linked to its role in energy metabolism and its interaction with various metabolic pathways.

1. BCAA Metabolism

KIC is produced from leucine via transamination reactions catalyzed by branched-chain aminotransferases (BCATs). This process is crucial for the regulation of BCAA levels in the body. Studies have shown that KIC can influence metabolic pathways related to insulin sensitivity and energy production:

- Insulin Resistance : Research indicates that KIC can inhibit insulin-stimulated glucose uptake in muscle cells, particularly when inflammatory factors like homocysteine are present. In one study, KIC suppressed glucose transport by 25%, with further suppression observed when combined with pro-inflammatory cytokines .

- Cancer Metabolism : In glioma models, hyperpolarized 13C-KIC has been used to visualize BCAA metabolism in vivo. The studies demonstrated increased oxidation of KIC in tumor tissues compared to normal tissues, suggesting that gliomas may utilize BCAAs differently than healthy cells .

2. Impact on Tumor Biology

The role of KIC in cancer metabolism has been extensively studied. Elevated levels of BCAAs and their metabolites, including KIC, have been associated with tumor growth and progression:

- BCAA Catabolism : A loss of BCAA catabolism during tumor development has been linked to enhanced mTOR signaling pathways, which promote cell growth and proliferation . This suggests that targeting KIC metabolism could have therapeutic implications for cancer treatment.

3. Metabolic Imaging Applications

The use of hyperpolarized 13C-KIC in magnetic resonance spectroscopy allows researchers to non-invasively assess metabolic fluxes in living organisms. This technique provides insights into enzyme activities related to BCAA metabolism, such as those involving BCAT and branched-chain α-keto acid dehydrogenase complex (BCKDC) .

Case Study 1: Glioma Metabolism

In a study involving F98 rat glioma models, researchers injected hyperpolarized 13C-KIC and monitored its conversion to [1-13C]leucine and bicarbonate. Results indicated a lower conversion rate of KIC to leucine in tumor tissues compared to normal brain tissue, suggesting altered metabolic pathways in gliomas .

| Measurement | Tumor Tissue | Normal Tissue |

|---|---|---|

| [1-13C]Leucine Production | 0.0053 | 0.0081 |

| H13CO3 Production | 0.005 | 0.0027 |

This data highlights the potential of using KIC as a biomarker for tumor metabolism.

Case Study 2: Insulin Sensitivity

Another study focused on the effects of KIC on insulin sensitivity in L6 myotubes demonstrated that KIC could suppress insulin-stimulated glucose uptake under inflammatory conditions. The presence of homocysteine further exacerbated this effect, indicating a complex interaction between amino acid metabolism and inflammation .

Properties

Molecular Formula |

C6H10NaO3 |

|---|---|

Molecular Weight |

155.12 g/mol |

InChI |

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i5+1,6+1; |

InChI Key |

NVPLKQSQRQOWCP-IGQLHDOCSA-N |

Isomeric SMILES |

CC(C)C[13C](=O)[13C](=O)O.[Na] |

Canonical SMILES |

CC(C)CC(=O)C(=O)O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.